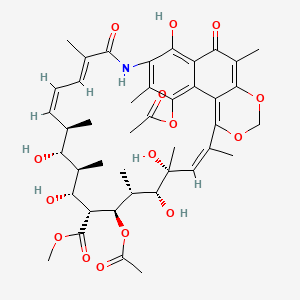
Penicilloate
Overview
Description
Penicilloate is a compound found in the metabolic pathways of certain bacteria. It is a natural product and has been studied extensively for its potential medicinal and therapeutic applications. Penicilloate is a derivative of penicillin, which is an antibiotic commonly used to treat bacterial infections. Penicilloate has been studied for its unique properties and its potential to be used in a variety of research applications.
Scientific Research Applications
Medicine: Antibiotic Properties
Penicilloate: is a derivative of penicillin and shares its antibiotic properties. It is used in the development of β-lactam antibiotics , which are crucial in combating bacterial infections . The study of penicilloate’s action helps in understanding drug resistance and developing new antibiotics with better efficacy against resistant strains.
Allergy and Immunology: Hypersensitivity Reactions
Research into penicilloate also involves studying its role in hypersensitivity reactions . As a major antigenic determinant of penicillin hypersensitivity, penicilloate interacts with proteins to trigger immune responses, which is significant for understanding allergic reactions and developing safer drugs .
Environmental Science: Bioremediation
In environmental science, penicilloate’s chemical structure is studied for its potential in bioremediation . Its ability to bind with contaminants may be utilized to develop methods for cleaning up environmental pollutants .
Biotechnology: Microbial Synthesis
Penicilloate is used in biotechnology research to explore the microbial synthesis of antibiotics. Understanding its biosynthesis pathway in microorganisms like Penicillium chrysogenum can lead to more efficient production methods for antibiotics and other valuable compounds .
Agricultural Research: Disease Control
In agriculture, penicilloate’s antibiotic properties are researched for controlling plant diseases. Its effectiveness against bacterial pathogens can lead to the development of new plant protection strategies and enhance crop yields .
Food Industry: Preservation and Safety
The food industry benefits from research on penicilloate through its application in food preservation. Its antimicrobial properties can help in extending the shelf life of food products and ensuring food safety .
Chemical Research: Structural Analysis
Chemical research on penicilloate involves analyzing its chemical properties and reactions. This knowledge is essential for synthesizing new compounds with similar or improved properties for various applications .
Nanotechnology: Drug Delivery Systems
Finally, in the field of nanotechnology, penicilloate is studied for its potential use in drug delivery systems . Its structure could be used to design nanoparticles that can effectively deliver drugs to specific targets in the body .
Future Directions
properties
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWNSXLUZRKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031726 | |
| Record name | Benzylpenicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicilloate | |
CAS RN |
13057-98-2, 11039-68-2 | |
| Record name | Benzylpenicilloic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicilloic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylpenicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






